molecular formula C9H14ClN3O2S B13004867 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B13004867
M. Wt: 263.75 g/mol
InChI Key: WVPAYIRPLWCSAC-UHFFFAOYSA-N
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Description

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14ClN3O2S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-(methylamino)pyridine-3-sulfonyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and pyridine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H14ClN3O2S

Molecular Weight

263.75 g/mol

IUPAC Name

5-chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C9H14ClN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

WVPAYIRPLWCSAC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Cl

Origin of Product

United States

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